PRMT5 Inhibitory Potency: Head-to-Head Comparison with Structural Analog PRMT5-IN-31
In a direct head-to-head comparison within the same study, antiproliferative agent-25 (Compound 3s4) demonstrated superior PRMT5 inhibitory potency relative to its close structural analog PRMT5-IN-31 (Compound 3m). The IC50 value for antiproliferative agent-25 was determined to be 0.11 μM, compared to 0.31 μM for PRMT5-IN-31 [1]. This represents a 2.8-fold improvement in potency for the target compound, a statistically significant difference that may translate to lower effective concentrations in cellular assays and potentially reduced off-target liabilities at equivalent dosing .
| Evidence Dimension | PRMT5 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 0.11 μM |
| Comparator Or Baseline | PRMT5-IN-31 (Compound 3m) at 0.31 μM |
| Quantified Difference | 2.8-fold more potent |
| Conditions | In vitro PRMT5 methyltransferase activity assay |
Why This Matters
A lower IC50 indicates higher potency at the target, which can enable the use of lower compound concentrations to achieve desired biological effects, potentially minimizing off-target interactions and reducing cost per experiment.
- [1] Chu WH, Yang N, Zhang JH, Li Y, Song JL, Deng ZP, Meng N, Zhang J, Zhu KK, Jiang CS. Discovery of tetrahydroisoquinolineindole derivatives as first dual PRMT5 inhibitors/hnRNP E1 upregulators: Design, synthesis and biological evaluation. Eur J Med Chem. 2023;260:115625. View Source
